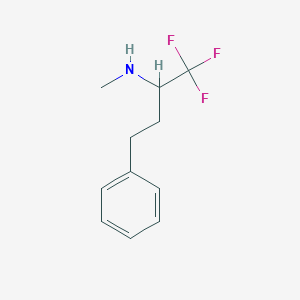
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine: is a chemical compound with the molecular formula C11H14F3N . It is known for its unique structure, which includes a trifluoromethyl group and a phenyl group attached to a butan-2-ylamine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with methylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 1,1,1-trifluoro-4-phenylbutan-2-one and methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure scalability and cost-effectiveness. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
科学研究应用
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine can be compared with other similar compounds, such as:
Methyl(1,1,1-trifluoropropan-2-yl)amine: This compound has a similar trifluoromethyl group but lacks the phenyl group, resulting in different chemical properties.
(1,1-difluoro-4-phenylbutan-2-yl)amine: This compound has two fluorine atoms instead of three, which affects its reactivity and interactions.
1,1,1-Trifluoro-2-phenylethanamine: This compound has a shorter carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a phenyl group, which imparts distinctive chemical and biological properties.
属性
分子式 |
C11H14F3N |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3 |
InChI 键 |
LQFCSPDOZDULRB-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCC1=CC=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13226676.png)

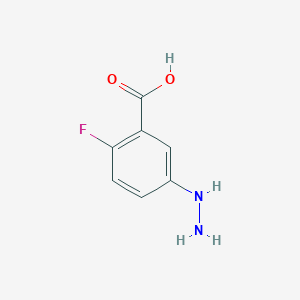
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)


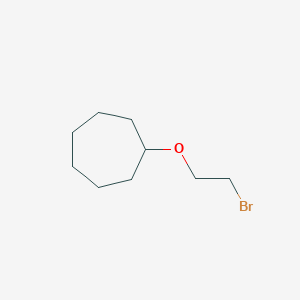
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)

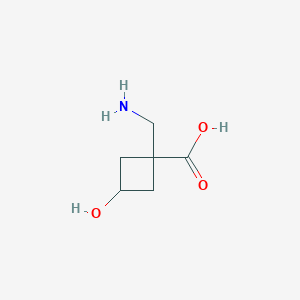
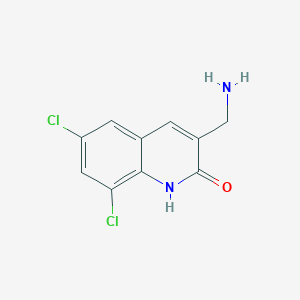
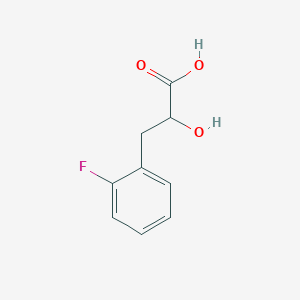
![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)

